molecular formula C12H22F3O6P B12749721 3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate CAS No. 108682-53-7

3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate

Cat. No.: B12749721
CAS No.: 108682-53-7
M. Wt: 350.27 g/mol
InChI Key: SUACWEZIQVVZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate: is a chemical compound with the molecular formula C12H22F3O6P . It is known for its unique properties due to the presence of trifluoromethyl and phosphate groups. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate involves the esterification of 3,3,3-trifluorolactic acid with methanol, followed by phosphorylation with dibutyl phosphate. The reaction conditions typically include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving fluorinated substrates. It serves as a model compound for understanding the effects of fluorination on biological systems .

Medicine: Its stability and reactivity make it a useful building block in medicinal chemistry .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of high-performance products .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate involves its interaction with molecular targets through its trifluoromethyl and phosphate groups. These interactions can modulate enzyme activity, alter metabolic pathways, and influence the stability and reactivity of the compound in various environments .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate exhibits unique properties due to the presence of dibutyl phosphate. This results in different reactivity and stability profiles, making it suitable for specific applications in research and industry .

Properties

CAS No.

108682-53-7

Molecular Formula

C12H22F3O6P

Molecular Weight

350.27 g/mol

IUPAC Name

methyl 2-dibutoxyphosphoryloxy-3,3,3-trifluoropropanoate

InChI

InChI=1S/C12H22F3O6P/c1-4-6-8-19-22(17,20-9-7-5-2)21-10(11(16)18-3)12(13,14)15/h10H,4-9H2,1-3H3

InChI Key

SUACWEZIQVVZMX-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OC(C(=O)OC)C(F)(F)F

Origin of Product

United States

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